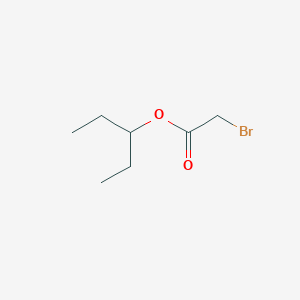
NSC 406059
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 406059: is an organic compound with the molecular formula C7H13BrO2 . It is a bromoacetate ester, where the bromoacetate group is attached to a pentan-3-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NSC 406059 can be synthesized through the esterification of bromoacetic acid with pentan-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of pentan-3-yl bromoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: NSC 406059 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in pentan-3-yl bromoacetate can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: In the presence of water and a base, pentan-3-yl bromoacetate can hydrolyze to form pentan-3-ol and bromoacetic acid.
Reduction: The ester group in pentan-3-yl bromoacetate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as pentan-3-yl azide or pentan-3-yl thiocyanate.
Hydrolysis: Pentan-3-ol and bromoacetic acid.
Reduction: Pentan-3-yl alcohol.
Aplicaciones Científicas De Investigación
NSC 406059 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentan-3-yl bromoacetate involves its reactivity as an ester and a bromoacetate. The ester group can undergo hydrolysis or reduction, while the bromoacetate group can participate in nucleophilic substitution reactions. These reactions allow pentan-3-yl bromoacetate to act as a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a pentan-3-yl group.
Methyl bromoacetate: Contains a methyl group instead of a pentan-3-yl group.
Butyl bromoacetate: Contains a butyl group instead of a pentan-3-yl group.
Uniqueness: NSC 406059 is unique due to its specific alkyl group, which can influence its reactivity and the properties of the compounds derived from it. The pentan-3-yl group provides a different steric and electronic environment compared to other alkyl groups, making pentan-3-yl bromoacetate a valuable compound in organic synthesis.
Propiedades
Número CAS |
59956-49-9 |
|---|---|
Fórmula molecular |
C7H13BrO2 |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
pentan-3-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-3-6(4-2)10-7(9)5-8/h6H,3-5H2,1-2H3 |
Clave InChI |
CZNMIRVWHNANPV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



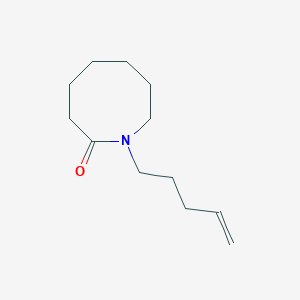

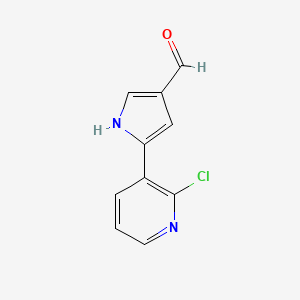
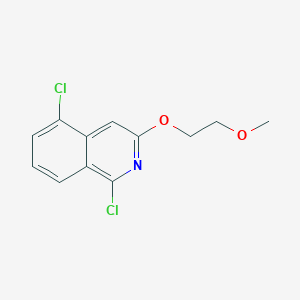
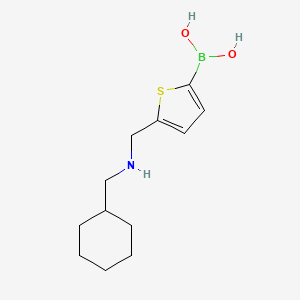

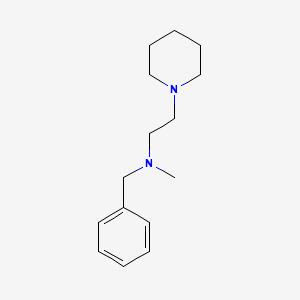
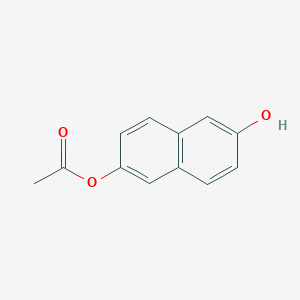
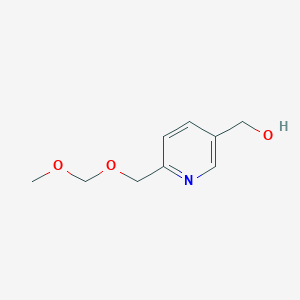



![7-Chloro-2-pyridin-2-ylthieno[3,2-b]pyridine](/img/structure/B8316868.png)
